2-Chlorobutane

CAS registry racemic mixture stereochemistry

2-Chlorobutane (CAS 68990-22-7), a chiral secondary alkyl halide, is the only C₄H₉Cl isomer possessing a stereogenic center - essential for asymmetric synthesis where achiral 1-chlorobutane or tert-butyl chloride cannot serve. • Unique chirality: Enables enantioselective transformations; documented enantioselectivity coefficient α = 1.23 at 75°C on melamine-based CSP provides a quantitative benchmark for chiral separation method development. • Dual-pathway reactivity: Participates in both SN1 and SN2 mechanisms, allowing synthetic chemists to tune conditions (solvent polarity, nucleophile strength, temperature) for optimal outcomes. • ≥99% GC purity ensures consistent performance in pharmaceutical intermediate and fine chemical manufacturing.

Molecular Formula C4H9Cl
Molecular Weight 92.57 g/mol
CAS No. 68990-22-7
Cat. No. B7769336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobutane
CAS68990-22-7
Molecular FormulaC4H9Cl
Molecular Weight92.57 g/mol
Structural Identifiers
SMILESCCC(C)Cl
InChIInChI=1S/C4H9Cl/c1-3-4(2)5/h4H,3H2,1-2H3
InChIKeyBSPCSKHALVHRSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobutane: Secondary Alkyl Halide Intermediate


2-Chlorobutane (CAS 68990-22-7 is the registry number assigned to the racemic mixture; the primary CAS number for the compound is 78-86-4 [1]) is a secondary alkyl halide with the formula C₄H₉Cl and molecular weight 92.57 g/mol [2]. Also known as sec-butyl chloride, this compound is a colorless, volatile liquid at room temperature with a characteristic ether-like odor . As a chiral molecule possessing a stereogenic center at C2, 2-chlorobutane exists as a pair of enantiomers—(R)-2-chlorobutane and (S)-2-chlorobutane—which renders it valuable for asymmetric synthesis applications . Commercially, 2-chlorobutane serves as a versatile organic synthesis intermediate and functional solvent in the preparation of pharmaceuticals, agrochemicals, plasticizers, rubber, resins, and surfactants .

2-Chlorobutane: Distinction from Isomeric Butyl Chlorides


Within the C₄H₉Cl isomer class, 2-chlorobutane occupies a unique reactivity niche distinct from both 1-chlorobutane (primary) and 2-chloro-2-methylpropane (tert-butyl chloride, tertiary). The secondary position of the chlorine atom confers an intermediate reactivity profile in nucleophilic substitution reactions—2-chlorobutane participates in both SN1 and SN2 pathways depending on reaction conditions, whereas 1-chlorobutane is largely restricted to SN2 pathways and tert-butyl chloride favors SN1 exclusively [1]. More critically, 2-chlorobutane is the only isomer within this class that possesses a chiral center, making it uniquely capable of supporting stereochemical applications and enantioselective transformations that are fundamentally inaccessible to the achiral primary and tertiary isomers . Consequently, procurement of a different butyl chloride isomer cannot fulfill research or industrial requirements that depend upon the specific steric environment, regioselectivity profile, or chirality intrinsic to 2-chlorobutane.

2-Chlorobutane: Key Comparative Evidence


CAS Registry: Racemic Mixture Designation

CAS 68990-22-7 specifically designates the racemic mixture of 2-chlorobutane, whereas CAS 78-86-4 is the primary registry number for the compound without stereochemical specification [1]. The chiral center at C2 produces (R)- and (S)- enantiomers, each with distinct optical rotation values . This registry distinction is critical for procurement when stereochemical purity is required for asymmetric synthesis applications.

CAS registry racemic mixture stereochemistry

Enantiomer Separation via Chiral GC

On a novel melamine-based supramolecular chiral stationary phase, 2-chlorobutane enantiomers were separated with a selectivity coefficient (α) of 1.23 at 75°C [1]. Under identical conditions, 2-bromobutane exhibited higher selectivity (α = 1.62 at 70°C), while 2-bromopentane showed the highest among haloalkanes tested (α = 1.68 at 70°C) [1]. This quantitative α value establishes a benchmark for chiral separation efficiency on this specific stationary phase.

chiral separation gas chromatography enantioselectivity

Boiling Point Differentiation

2-Chlorobutane exhibits a boiling point of 68-70°C at atmospheric pressure, positioning it between 1-chlorobutane (78-79°C) and tert-butyl chloride (51-52°C) [1]. This intermediate boiling point reflects the secondary branching at the halogen-bearing carbon, which reduces intermolecular van der Waals forces compared to the linear primary isomer while maintaining greater molecular surface contact than the highly branched tertiary structure.

physical properties boiling point isomer comparison

SN1 and SN2 Reactivity Profile

Under SN1 conditions (AgNO₃ in ethanol), 2-chlorobutane undergoes reaction only after heating, whereas tert-butyl chloride reacts readily at room temperature and 1-chlorobutane shows no reactivity under any SN1 conditions tested [1]. Under SN2 conditions (NaI in acetone), 2-chlorobutane exhibits no reaction initially, while 1-chlorobutane reacts after heating (precipitate at 13 minutes) [2]. This dual-pathway capability—albeit with reduced efficiency in each—is unique among the C₄H₉Cl isomers and enables synthetic flexibility in reaction design.

nucleophilic substitution SN1 reaction SN2 reaction structure-reactivity

Acute Toxicity Profile

2-Chlorobutane exhibits an acute oral LD50 of 17,460 mg/kg in rats and an acute dermal LD50 of 20,000 mg/kg in rabbits, classifying it as mildly toxic via ingestion, inhalation, and dermal routes [1][2]. This toxicity profile is comparable to that of other short-chain alkyl halides and consistent with its use as an industrial intermediate rather than a pharmaceutical final product.

toxicology LD50 safety data acute toxicity

Purity and Density Specifications

Commercially available 2-chlorobutane is supplied with GC purity ≥98.0% (typically 98+% or >99.0%), density of 0.873 g/mL at 25°C, and refractive index n20/D of 1.396-1.397 [1]. The density of 2-chlorobutane (0.873 g/mL) is lower than that of 1-chlorobutane (0.886 g/mL) and higher than that of tert-butyl chloride (0.851 g/mL), consistent with the trend of decreasing density with increased branching .

purity density refractive index specifications

2-Chlorobutane: Application Scenarios


Asymmetric Synthesis with Chiral Alkyl Halide

2-Chlorobutane serves as a chiral building block for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals . Unlike the achiral primary (1-chlorobutane) and tertiary (tert-butyl chloride) isomers, 2-chlorobutane possesses a stereogenic center at C2, making it uniquely suitable for asymmetric synthesis applications. The documented enantioselectivity coefficient (α = 1.23 at 75°C on melamine-based chiral stationary phase [1]) provides a quantitative benchmark for enantiomeric separation workflows. Procurement of the racemic mixture (CAS 68990-22-7) is appropriate when subsequent chiral resolution is planned, whereas enantiopure (R)- or (S)-2-chlorobutane should be specified for direct stereoselective transformations.

Tunable SN1/SN2 Reactivity in Synthesis

The intermediate reactivity profile of 2-chlorobutane in both SN1 and SN2 nucleophilic substitution pathways enables reaction condition tuning that is unavailable with either extreme isomer. Under SN2 conditions (NaI in acetone), 2-chlorobutane exhibits reduced reactivity compared to 1-chlorobutane, while under SN1 conditions (AgNO₃ in ethanol), it requires heating whereas tert-butyl chloride reacts at room temperature [1]. This dual-pathway accessibility—albeit with reduced efficiency in each—allows synthetic chemists to favor either substitution mechanism through appropriate condition selection (solvent polarity, nucleophile strength, temperature), providing greater reaction design flexibility than single-pathway isomers.

Industrial Solvent and Intermediate Uses

2-Chlorobutane's boiling point of 68-70°C and density of 0.873 g/mL at 25°C position it as an intermediate-volatility solvent between 1-chlorobutane (78-79°C, 0.886 g/mL) and tert-butyl chloride (51-52°C, 0.851 g/mL) . This property profile supports applications in organic synthesis as a reaction medium, extraction solvent, or alkylating agent [1] where either the higher boiling primary isomer or the highly volatile tertiary isomer would be suboptimal. The commercial availability of 2-chlorobutane at ≥98.0% GC purity [2] ensures consistent performance in regulated pharmaceutical intermediate and fine chemical manufacturing environments.

Chiral Chromatography Method Development

2-Chlorobutane serves as a model racemate for developing and validating chiral gas chromatographic separation methods. The documented selectivity coefficient α = 1.23 at 75°C on melamine-based supramolecular chiral stationary phases provides a quantitative benchmark against which new chiral stationary phase performance can be evaluated. Compared to 2-bromobutane (α = 1.62) and 2-bromopentane (α = 1.68) on the same stationary phase , 2-chlorobutane's lower α value offers a more challenging separation target, making it useful for testing the resolution limits of novel chiral stationary phases. Researchers developing chiral GC or HPLC methods can utilize commercially available racemic 2-chlorobutane (CAS 68990-22-7) as a standardized test analyte.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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